molecular formula C8H9N3O B11921158 2-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanol CAS No. 1260891-83-5

2-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanol

Cat. No.: B11921158
CAS No.: 1260891-83-5
M. Wt: 163.18 g/mol
InChI Key: GASARHOUUKHLGN-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions: 2-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanol has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: 2-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanol stands out due to its unique combination of a pyrrole and pyrazine ring, which imparts distinct biological activities and chemical reactivity. Its ability to interact with a wide range of molecular targets makes it a valuable compound in drug discovery and development .

Properties

CAS No.

1260891-83-5

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

2-(5H-pyrrolo[2,3-b]pyrazin-6-yl)ethanol

InChI

InChI=1S/C8H9N3O/c12-4-1-6-5-7-8(11-6)10-3-2-9-7/h2-3,5,12H,1,4H2,(H,10,11)

InChI Key

GASARHOUUKHLGN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=N1)C=C(N2)CCO

Origin of Product

United States

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